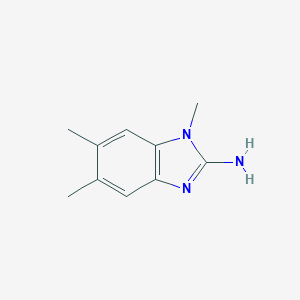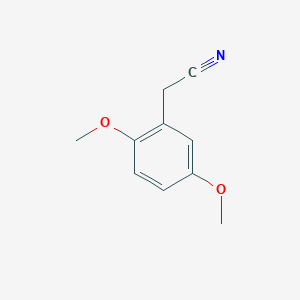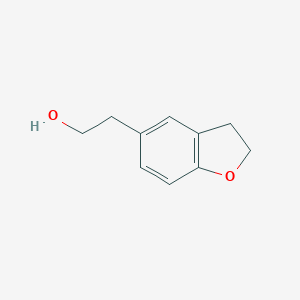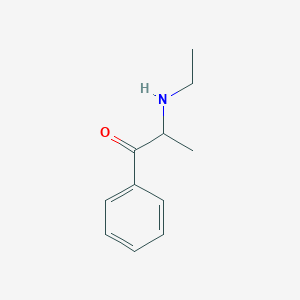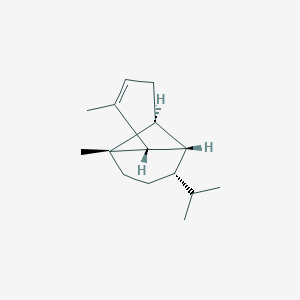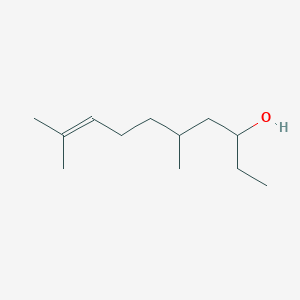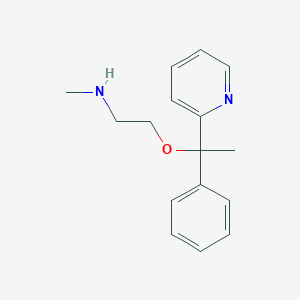
N-Desmethyldoxylamine
説明
N-Desmethyldoxylamine is a metabolite of the antihistamine doxylamine. It is primarily known for its role in the metabolism of doxylamine, which is widely used as a sleep aid and for treating allergy symptoms . The compound has a molecular formula of C16H20N2O and a molar mass of 256.34 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: N-Desmethyldoxylamine can be synthesized through the demethylation of doxylamine. This process typically involves the use of reagents such as hydrobromic acid or other demethylating agents under controlled conditions . The reaction is carried out in a solvent like dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale demethylation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Alkyl halides are often used in substitution reactions under basic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the alkyl halide used.
科学的研究の応用
N-Desmethyldoxylamine has several applications in scientific research:
Biology: Studied for its role in the metabolic pathways of antihistamines.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic effects.
作用機序
N-Desmethyldoxylamine exerts its effects by interacting with histamine H1 receptors, similar to its parent compound doxylamine. It acts as an antagonist, blocking the action of histamine and thereby reducing allergic symptoms and inducing sedation . The compound also exhibits anticholinergic properties, contributing to its sedative effects .
類似化合物との比較
Doxylamine: The parent compound, used primarily as an antihistamine and sleep aid.
Diphenhydramine: Another first-generation antihistamine with similar sedative properties.
Chlorpheniramine: A less sedative antihistamine used for allergy relief.
Uniqueness: N-Desmethyldoxylamine is unique in its specific metabolic pathway and its role as a metabolite of doxylamine. Unlike diphenhydramine and chlorpheniramine, it is not used directly as a therapeutic agent but is crucial for understanding the pharmacokinetics and metabolism of doxylamine .
特性
IUPAC Name |
N-methyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-16(19-13-12-17-2,14-8-4-3-5-9-14)15-10-6-7-11-18-15/h3-11,17H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCONERXBEFNHJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001000095 | |
| Record name | N-Methyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001000095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78868-03-8 | |
| Record name | N-Desmethyldoxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078868038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001000095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESMETHYLDOXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M36G349I9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the major metabolic pathways of doxylamine in primates?
A1: Research using rhesus monkeys [] shows that doxylamine is metabolized through at least four main pathways:
- N-Demethylation: This is a major metabolic pathway involving successive N-demethylation steps. This pathway produces N-desmethyldoxylamine and N,N-didesmethyldoxylamine. [, ]
- Side-Chain Cleavage: This major pathway involves direct side-chain oxidation and/or deamination, resulting in the formation of metabolites like 2-[1-phenyl-1-(2-pyridinyl)ethoxy] acetic acid and 1-[1-phenyl-1(2-pyridinyl)ethoxy] methanol. []
Q2: Is this compound further metabolized in humans?
A2: Yes, research indicates that this compound undergoes further metabolism in humans through N-acetylation. This pathway results in the formation of the N-acetyl conjugate of this compound. Interestingly, the N-acetyl conjugate of N,N-didesmethyldoxylamine is also observed. This finding is significant as it highlights the acetylation of primary and secondary aliphatic amines in vivo in humans. []
Q3: How can this compound and other doxylamine metabolites be analyzed?
A3: Several analytical techniques have been employed to identify and characterize this compound and other metabolites of doxylamine. These include:
- Gas Chromatography (GC): GC, often coupled with mass spectrometry, is used to separate and identify metabolites based on their retention times and mass-to-charge ratios. [, ]
- High-Performance Liquid Chromatography (HPLC): HPLC, also frequently combined with mass spectrometry, offers another effective method for separating and quantifying metabolites. This technique is particularly useful for analyzing polar metabolites. [, , ]
- Thermospray Mass Spectrometry (TSP/MS) and Tandem Mass Spectrometry (TSP/MS/MS): These techniques are particularly valuable for identifying metabolites like doxylamine N-oxide and pyrilamine N-oxide. TSP/MS/MS provides fragment ions that are characteristic of these metabolites, aiding in their structural elucidation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








